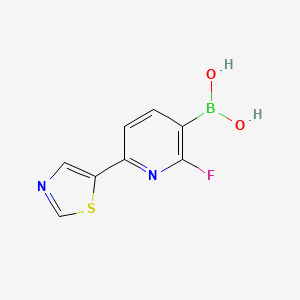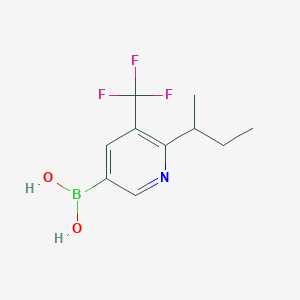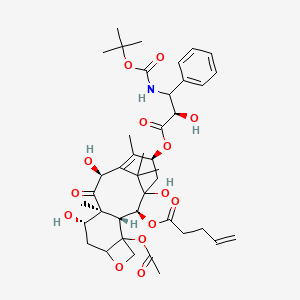
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylamine moiety with a quinoline and a quinuclidine derivative, linked through a thiourea group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the cyclohexylamine derivative: This step involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride.
Quinoline synthesis: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Quinuclidine derivative preparation: The quinuclidine moiety can be synthesized via the hydrogenation of quinoline derivatives or through other suitable methods.
Thiourea linkage formation: The final step involves the reaction of the cyclohexylamine, quinoline, and quinuclidine derivatives with thiourea under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline or quinuclidine moieties using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, particularly those involving quinoline or quinuclidine derivatives.
Medicine: The compound’s unique structure may impart pharmacological properties, making it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the quinuclidine and cyclohexylamine groups may modulate the compound’s binding affinity and specificity. The thiourea linkage may also play a role in the compound’s overall activity by influencing its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Quinuclidine derivatives: Compounds such as quinuclidine itself and its derivatives, which have applications in medicinal chemistry.
Thiourea derivatives: Compounds like thiourea and its analogs, which are used in various chemical and industrial processes.
Uniqueness
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H35N5S |
|---|---|
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)/t17-,18-,21+,23+,24-,25-/m0/s1 |
Clé InChI |
LHDSISASGSUGCB-LXCZEDOCSA-N |
SMILES isomérique |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)N[C@@H]5CCCC[C@H]5N |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)




![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)

![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
